molecular formula C17H17N3 B12936174 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline CAS No. 2562-90-5

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline

Cat. No.: B12936174
CAS No.: 2562-90-5
M. Wt: 263.34 g/mol
InChI Key: ZHBJCFQXAJXKAC-FMIVXFBMSA-N
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Description

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is a complex organic compound that features a benzimidazole moiety linked to a dimethylaniline group via a vinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline typically involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetaldehyde with N,N-dimethylaniline in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The mixture is heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline involves its interaction with various molecular targets. In medicinal applications, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline is unique due to its vinyl linkage and dimethylaniline group, which confer distinct electronic and photophysical properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and fluorescent probes .

Biological Activity

4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline, a compound featuring a benzimidazole moiety linked to a dimethylaniline structure, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial and antitumor activities, as well as its mechanisms of action.

Chemical Structure

The chemical formula for this compound is C17H17N3C_{17}H_{17}N_{3}. The structural characteristics contribute to its biological activity, particularly through interactions with biological macromolecules.

Antibacterial Activity

Research indicates that compounds with a benzimidazole scaffold often exhibit significant antibacterial properties. A study evaluating various benzimidazole derivatives found that those similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured using the broth microdilution method, revealing effective antibacterial activity compared to standard antibiotics:

CompoundMIC (μg/ml)Bacterial Strain
This compoundTBDS. aureus
Standard Antibiotic (Ampicillin)100S. aureus
Standard Antibiotic (Ciprofloxacin)25E. coli

(Data adapted from )

Antitumor Activity

The compound's antitumor potential has been evaluated in various cancer cell lines. In vitro studies demonstrated that it exhibited significant cytotoxicity against multiple tumor cell lines, with IC50 values indicating effective concentration ranges:

Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These results suggest that the compound is more effective in two-dimensional assays compared to three-dimensional models, highlighting its potential as a lead compound for further development in cancer therapeutics ( ).

The mechanism underlying the biological activity of this compound involves its interaction with DNA and other cellular targets. Studies have shown that benzimidazole derivatives can bind to DNA, particularly within the minor groove, influencing cellular processes such as replication and transcription ( ). The presence of functional groups in the compound enhances its ability to intercalate with DNA, potentially leading to apoptosis in cancer cells.

Case Studies

Recent literature has documented several case studies focusing on the synthesis and evaluation of similar compounds:

  • Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and evaluated their antimicrobial properties against common pathogens, finding significant activity that supports the potential application of these compounds in treating infections ( ).
  • Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of benzimidazole derivatives over the past decade, emphasizing their broad-spectrum pharmacological properties, including anticancer and antimicrobial effects ( ).

Properties

CAS No.

2562-90-5

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H17N3/c1-20(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3,(H,18,19)/b12-9+

InChI Key

ZHBJCFQXAJXKAC-FMIVXFBMSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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